molecular formula C5H3Br2ClS B15298950 5-Bromo-2-(bromomethyl)-3-chlorothiophene

5-Bromo-2-(bromomethyl)-3-chlorothiophene

Cat. No.: B15298950
M. Wt: 290.40 g/mol
InChI Key: SKOAVMCNVURZCZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-3-chlorothiophene is an organobromine compound with the molecular formula C5H3Br2ClS. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-3-chlorothiophene typically involves the bromination of 2-(bromomethyl)-3-chlorothiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-3-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atoms.

    Coupling Products: Biaryl or vinyl-thiophene compounds.

    Oxidation Products: Thiophene sulfoxides and sulfones.

Scientific Research Applications

5-Bromo-2-(bromomethyl)-3-chlorothiophene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-chlorothiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(bromomethyl)-3-chlorothiophene is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. The combination of bromine and chlorine atoms provides versatile sites for further functionalization, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C5H3Br2ClS

Molecular Weight

290.40 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)-3-chlorothiophene

InChI

InChI=1S/C5H3Br2ClS/c6-2-4-3(8)1-5(7)9-4/h1H,2H2

InChI Key

SKOAVMCNVURZCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Cl)CBr)Br

Origin of Product

United States

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